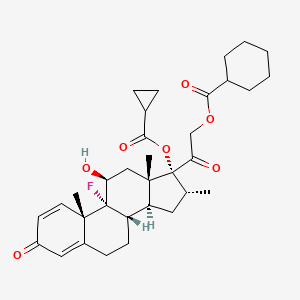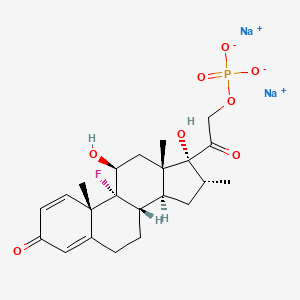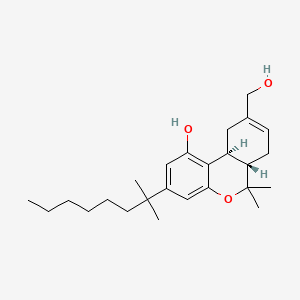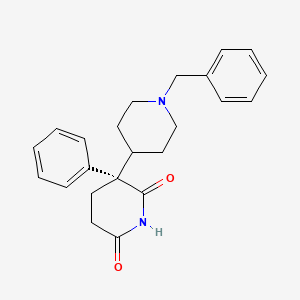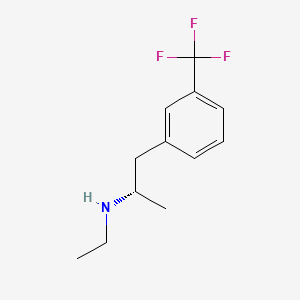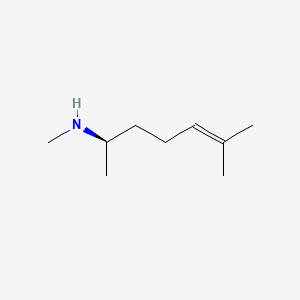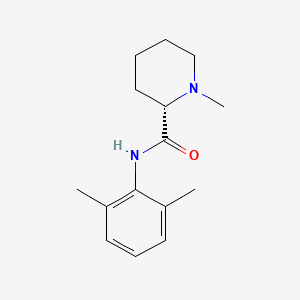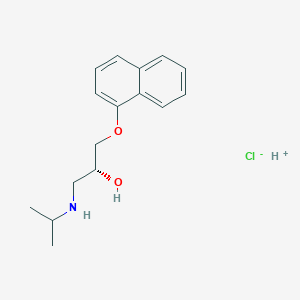
6-diazo-5-oxo-L-norleucina
Descripción general
Descripción
Aplicaciones Científicas De Investigación
DON tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como inhibidor de varias enzimas que utilizan glutamina.
Biología: Estudiado por sus efectos sobre el metabolismo celular y la inhibición enzimática.
Industria: Aplicaciones industriales limitadas, principalmente utilizado en entornos de investigación.
Mecanismo De Acción
DON ejerce sus efectos inhibiendo diferentes enzimas que utilizan glutamina. Debido a su similitud con la glutamina, puede ingresar a los centros catalíticos de estas enzimas e inhibirlas mediante unión covalente, o más precisamente, por alquilación . Esta inhibición afecta varias vías metabólicas, incluida la síntesis de novo de pirimidina y purina, la glutaminólisis y la síntesis de aminoácidos .
Análisis Bioquímico
Biochemical Properties
6-Diazo-5-oxo-L-norleucine is used as an inhibitor of different glutamine utilizing enzymes . Due to its similarity to glutamine, it can enter the catalytic centers of these enzymes and inhibit them by covalent binding, or more precisely, by alkylation . It inhibits enzymes such as Carbamoyl phosphate synthase (CAD), CTP synthase (CTPS), FGAR amidotransferase, Guanosine monophosphate synthetase (GMPS), PRPP amidotransferase, Mitochondrial glutaminase, NAD synthase, and Asparagine synthetase .
Cellular Effects
6-Diazo-5-oxo-L-norleucine is a cytotoxic inhibitor of many enzymes of nucleotide synthesis . It has been shown in vitro that 6-Diazo-5-oxo-L-norleucine treatment led to apoptosis, or programmed cell death . Different pathways were investigated; it could be shown that the inner mitochondrial membrane was damaged, and that single-strand DNA breaks occurred .
Molecular Mechanism
The molecular mechanism of 6-Diazo-5-oxo-L-norleucine involves its similarity to glutamine, which allows it to enter the catalytic centers of glutamine-utilizing enzymes and inhibit them by covalent binding, or more precisely, by alkylation . This results in the inhibition of many enzymes of nucleotide synthesis .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly cleared from plasma with a half-life of approximately 3 hours .
Metabolic Pathways
6-Diazo-5-oxo-L-norleucine is involved in several metabolic pathways due to its role as a glutamine antagonist . It inhibits various enzymes involved in the synthesis of nucleotides .
Transport and Distribution
Glutamine, the molecule that 6-Diazo-5-oxo-L-norleucine mimics, is transported into cells by one of multiple amino acid transporters . Once inside the cell, glutamine is used in multiple metabolic processes . It is likely that 6-Diazo-5-oxo-L-norleucine follows a similar transport and distribution pattern.
Métodos De Preparación
DON se sintetiza a través de una serie de reacciones enzimáticas que comienzan con la lisina. La biosíntesis involucra tres enzimas clave en las bacterias
Análisis De Reacciones Químicas
DON experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: DON se puede oxidar en condiciones específicas, aunque las vías detalladas no están ampliamente documentadas.
Reducción: Las reacciones de reducción que involucran DON son menos comunes.
Sustitución: DON puede sufrir reacciones de sustitución, particularmente involucrando su grupo diazo.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes para la oxidación y nucleófilos para las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.
Comparación Con Compuestos Similares
Compuestos similares a DON incluyen:
Azaserina: Otro antagonista de la glutamina con propiedades de inhibición enzimática similares.
Acivicina: Un análogo de la glutamina que inhibe las enzimas que utilizan glutamina.
Metionina sulfoximina: Inhibe la glutamina sintetasa.
DON es único debido a su grupo diazo específico, que le permite formar enlaces covalentes con los sitios activos de la enzima, lo que lleva a una inhibición irreversible .
Propiedades
IUPAC Name |
2-amino-6-diazo-5-oxohexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O3/c7-5(6(11)12)2-1-4(10)3-9-8/h3,5H,1-2,7H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCWQAMGASJSUIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C=[N+]=[N-])C(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-17-0, 157-03-9 | |
| Record name | DL-Diazooxonorleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-diazo-5-oxo-L-norleucine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7365 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-DIAZO-5-OXO-DL-NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LOS90IK8XH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: DON is a glutamine antagonist, meaning it interferes with the normal biological functions of glutamine. [, , ] It primarily targets glutamine-utilizing enzymes, particularly those involved in nucleotide biosynthesis and glutathione synthesis. [, , ]
A: DON inhibits several key enzymes, including:* Phosphate-activated glutaminase (PAG): This mitochondrial enzyme converts glutamine to glutamate, a precursor for neurotransmitter synthesis and a key component of glutathione. [, ]* Anthranilate synthase: This enzyme utilizes glutamine in the biosynthesis of tryptophan. []* Cytidine triphosphate synthase (CTPS): This enzyme utilizes the amide group of glutamine for the synthesis of CTP, a crucial nucleotide for DNA and RNA synthesis. []
A: By inhibiting glutamine-dependent enzymes, DON disrupts essential cellular processes including:* Nucleotide biosynthesis: This leads to impaired DNA and RNA synthesis, impacting cell growth and proliferation. [, ]* Glutathione synthesis: This weakens the cellular antioxidant defense system, potentially leading to oxidative stress and cell death. []* Amino acid metabolism: DON can also interfere with the metabolism of other amino acids like asparagine. [, ]
A: The inhibition of glutamine metabolism by DON leads to various downstream effects, including:* Reduced tumor cell growth and proliferation. [, , ]* Induction of apoptosis in cancer cells. [, ]* Suppression of uric acid synthesis. []* Modulation of immune response, specifically lymphocyte proliferation. []* Disruption of cartilaginous differentiation. []
ANone: The molecular formula of DON is C6H9N3O3, and its molecular weight is 171.15 g/mol.
ANone: The provided research papers do not delve into the detailed spectroscopic characterization of DON.
ANone: The provided research primarily focuses on DON's biological activity and its therapeutic potential as an anti-cancer agent. Information regarding its material compatibility, stability under various conditions, catalytic properties, and computational modeling is limited in these studies.
A: Research suggests that modifications to DON's structure, specifically at the amine and carboxylate groups, can influence its stability and cellular uptake. [, , ] Prodrug strategies employing substitutions at these positions have been explored to enhance DON's tumor-targeting ability and mitigate systemic toxicity. [, ]
A: Yes, research highlights the development of DON prodrugs like DRP-104 and isopropyl 2-(6-acetamido-2-(adamantane-1-carboxamido)hexanamido)-6-diazo-5-oxohexanoate (6) that demonstrate improved stability, tumor-specific activation, and reduced off-target toxicity compared to DON. [, ]
A: DON exhibits instability under certain conditions, particularly in aqueous solutions. [] This instability, along with its inherent toxicity, has hindered its clinical development.
A: Prodrug approaches have been employed to overcome DON's limitations. [, , , ] By masking DON's reactive groups, prodrugs aim to increase its stability in circulation, allowing for targeted delivery to tumor tissues and subsequent release of active DON.
A: While detailed ADME profiles are not extensively discussed, research indicates that DON suffers from rapid systemic clearance and a short half-life. [] This necessitates frequent dosing schedules to maintain therapeutic levels, which can exacerbate its toxicity.
A: Prodrugs are designed to improve DON's pharmacokinetic properties by increasing its stability in circulation and enhancing its tumor-specific delivery. [, , ] This targeted approach minimizes systemic exposure and off-target toxicity, potentially leading to a more favorable therapeutic index.
A: Numerous studies demonstrate DON's in vitro and in vivo efficacy against various cancer cell lines and animal models, including murine leukemia, colon cancer, mammary tumors, and human tumor xenografts. [, , , ]
A: Recent preclinical studies using DON prodrugs, delivered at lower, more frequent doses, have shown remarkable antitumor activity with a more manageable safety profile. [, ] These findings provide a rationale for reevaluating DON's clinical potential, particularly in combination with other metabolic inhibitors or targeted therapies.
ANone: While the provided research highlights DON's potential as an anticancer agent, it primarily focuses on its mechanism of action, preclinical efficacy, and efforts to improve its delivery and safety through prodrug strategies. Information regarding resistance mechanisms, long-term toxicity, specific drug delivery systems, biomarkers for efficacy prediction, detailed analytical methods, environmental impact, and potential alternatives to DON is limited in these studies.
A: Key milestones in DON research include:* Initial discovery and characterization: Identification of DON as a potent glutamine antagonist with antitumor activity. []* Early clinical trials: Demonstrated limited efficacy and significant toxicity, leading to its abandonment. [, , ]* Resurgence of interest: Renewed focus on DON's potential due to a deeper understanding of cancer cell metabolism and the importance of glutamine in tumor growth. [, , ]* Development of prodrug strategies: Efforts to improve DON's pharmacokinetic properties, reduce toxicity, and enhance tumor-targeted delivery. [, , , ]* Preclinical validation of prodrugs: Promising results in animal models, paving the way for potential clinical re-evaluation of DON as a cancer therapeutic. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



